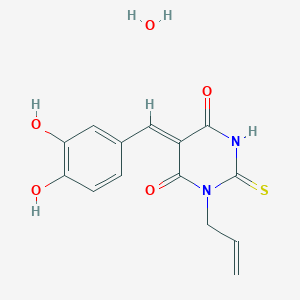![molecular formula C16H16N2O2S2 B5401267 2-(benzylsulfonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5401267.png)
2-(benzylsulfonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylsulfonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thienopyridine derivative that has been synthesized and studied extensively.
Mecanismo De Acción
The mechanism of action of 2-(benzylsulfonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine is not fully understood. However, studies have suggested that this compound may act as a potent inhibitor of certain enzymes such as protein kinases. By inhibiting these enzymes, this compound may be able to modulate various cellular signaling pathways, leading to its observed biological effects.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of this compound. This compound has been shown to possess significant anti-inflammatory, anti-cancer, and anti-viral activity. It has also been reported to exhibit potent antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(benzylsulfonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine in lab experiments is its high potency and selectivity. This compound has been shown to possess significant biological activity at low concentrations, making it a useful tool for studying various cellular processes. However, one of the main limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
The potential applications of 2-(benzylsulfonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine are vast and varied. Some of the future directions for research on this compound include:
1. Development of new drugs and therapeutic agents based on the structure of this compound.
2. Investigation of the mechanism of action of this compound to gain a better understanding of its biological effects.
3. Exploration of the potential applications of this compound in the treatment of various diseases such as cancer, inflammation, and viral infections.
4. Development of new methods for synthesizing this compound to improve its yield and purity.
5. Investigation of the pharmacokinetics and pharmacodynamics of this compound to optimize its use in clinical settings.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully understand its potential and develop new drugs and therapeutic agents based on its structure.
Métodos De Síntesis
The synthesis of 2-(benzylsulfonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine has been reported in several studies. One of the most commonly used methods involves the reaction of 2-chloro-4,6-dimethylthieno[2,3-b]pyridine with benzylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Aplicaciones Científicas De Investigación
2-(Benzylsulfonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to possess significant biological activity, making it a promising candidate for the development of new drugs and therapeutic agents.
Propiedades
IUPAC Name |
2-benzylsulfonyl-4,6-dimethylthieno[2,3-b]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-10-8-11(2)18-15-13(10)14(17)16(21-15)22(19,20)9-12-6-4-3-5-7-12/h3-8H,9,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABSBIQFSXKMQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)S(=O)(=O)CC3=CC=CC=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5401195.png)
![2,3-dichloro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5401203.png)


![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[(4-methyl-1H-imidazol-5-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5401258.png)
![8-{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-2-yl}quinoline](/img/structure/B5401262.png)


![7-methyl-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5401275.png)
![2-{2-[5-(2-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5401280.png)
![5-amino-3-{1-cyano-2-[4-(4-morpholinyl)phenyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5401287.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5401289.png)

